(3S)-3-[(Oxan-2-yl)oxy]butanal
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Overview
Description
(3S)-3-[(Oxan-2-yl)oxy]butanal is an organic compound that belongs to the class of oxan-2-yl derivatives This compound is characterized by the presence of an oxane ring attached to a butanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(Oxan-2-yl)oxy]butanal typically involves the iodocyclization of alkenyl alcohols. This method incorporates an oxygen atom into the spirocyclic unit, significantly improving water solubility and reducing lipophilicity . The reaction conditions often require the use of iodine as a catalyst and are conducted under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[(Oxan-2-yl)oxy]butanal undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
(3S)-3-[(Oxan-2-yl)oxy]butanal has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-3-[(Oxan-2-yl)oxy]butanal involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S)-3-[(Oxan-2-yl)oxy]butanal include other oxan-2-yl derivatives and spirocyclic molecules. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
What sets this compound apart is its unique combination of an oxane ring and a butanal group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
86087-96-9 |
---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(3S)-3-(oxan-2-yloxy)butanal |
InChI |
InChI=1S/C9H16O3/c1-8(5-6-10)12-9-4-2-3-7-11-9/h6,8-9H,2-5,7H2,1H3/t8-,9?/m0/s1 |
InChI Key |
LTDOPTVIIUBRNB-IENPIDJESA-N |
Isomeric SMILES |
C[C@@H](CC=O)OC1CCCCO1 |
Canonical SMILES |
CC(CC=O)OC1CCCCO1 |
Origin of Product |
United States |
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